molecular formula C23H30N2O2 B11330572 N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-propoxybenzamide

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-propoxybenzamide

Cat. No.: B11330572
M. Wt: 366.5 g/mol
InChI Key: WEHIYXAAAYPKOH-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-propoxybenzamide is a synthetic compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of a pyrrolidine ring, a propoxy group, and a benzamide moiety. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-propoxybenzamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a cyclic ketone or aldehyde under acidic or basic conditions.

    Introduction of the 4-Methylphenyl Group: This step involves the alkylation of the pyrrolidine ring with a 4-methylphenyl halide in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Propoxy Group: The propoxy group can be introduced through the reaction of the intermediate compound with a propyl halide under basic conditions.

    Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate compound with a benzoyl chloride derivative in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the benzamide moiety, potentially converting it to an amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the propoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-propoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and benzamide moiety are key structural features that enable the compound to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methoxybenzamide
  • N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-ethoxybenzamide
  • N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-butoxybenzamide

Uniqueness

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-propoxybenzamide is unique due to the presence of the propoxy group, which can influence its pharmacokinetic properties, such as solubility and metabolic stability. This structural feature may also affect the compound’s binding affinity and selectivity for specific molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]-3-propoxybenzamide

InChI

InChI=1S/C23H30N2O2/c1-3-15-27-21-8-6-7-20(16-21)23(26)24-17-22(25-13-4-5-14-25)19-11-9-18(2)10-12-19/h6-12,16,22H,3-5,13-15,17H2,1-2H3,(H,24,26)

InChI Key

WEHIYXAAAYPKOH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)C)N3CCCC3

Origin of Product

United States

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